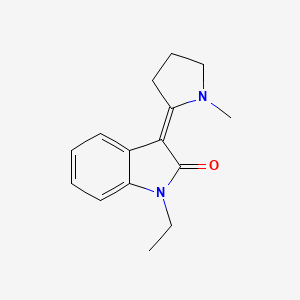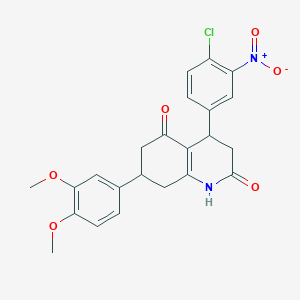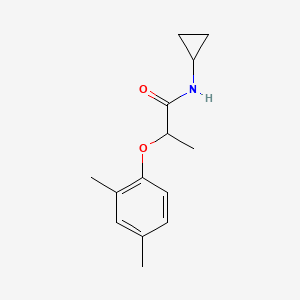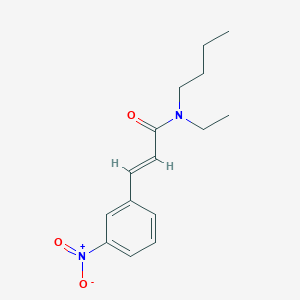
1-ethyl-3-(1-methyl-2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one
描述
1-ethyl-3-(1-methyl-2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one, also known as EMIDIO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. EMIDIO is a derivative of indole, a heterocyclic compound that is widely distributed in nature and has been shown to possess a range of biological activities.
作用机制
The mechanism of action of 1-ethyl-3-(1-methyl-2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one is not yet fully understood, but it is thought to act by modulating the activity of various signaling pathways in the body. One of the key targets of 1-ethyl-3-(1-methyl-2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one is the cyclooxygenase (COX) enzyme, which plays a critical role in the inflammatory response. 1-ethyl-3-(1-methyl-2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of COX, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1-ethyl-3-(1-methyl-2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been shown to have a range of biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 1-ethyl-3-(1-methyl-2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has also been shown to reduce the production of reactive oxygen species (ROS), which can cause damage to cells and tissues.
实验室实验的优点和局限性
One of the main advantages of 1-ethyl-3-(1-methyl-2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one is its high degree of purity, which makes it suitable for use in a range of lab experiments. However, one of the limitations of 1-ethyl-3-(1-methyl-2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for research on 1-ethyl-3-(1-methyl-2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, as it has been shown to have cytotoxic effects against a range of cancer cell lines. Further research is also needed to fully understand the mechanism of action of 1-ethyl-3-(1-methyl-2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one and its potential applications in other fields, such as pharmacology and neuroscience.
科学研究应用
1-ethyl-3-(1-methyl-2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. 1-ethyl-3-(1-methyl-2-pyrrolidinylidene)-1,3-dihydro-2H-indol-2-one has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(3Z)-1-ethyl-3-(1-methylpyrrolidin-2-ylidene)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-17-12-8-5-4-7-11(12)14(15(17)18)13-9-6-10-16(13)2/h4-5,7-8H,3,6,9-10H2,1-2H3/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFAPCDITVAPQB-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3CCCN3C)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\CCCN3C)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(propylsulfonyl)benzoyl]piperidine](/img/structure/B4702916.png)

![5-{[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4702932.png)
![7-(4-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4702940.png)
![N-{5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methylphenyl}-4-methylbenzenesulfonamide](/img/structure/B4702957.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2,6-dimethyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4702960.png)
![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4702961.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4702969.png)
![2,2-dibromo-N'-[1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4702971.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4702981.png)
![2-({4-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B4702994.png)
